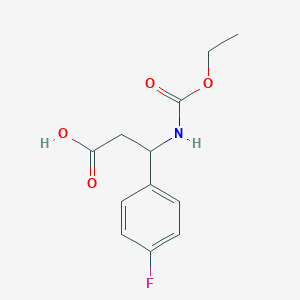

3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid

Description

3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid is a fluorinated β-amino acid derivative characterized by an ethoxycarbonyl-protected amino group and a 4-fluorophenyl substituent at the β-carbon. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for designing protease inhibitors, anticancer agents, and chiral building blocks . The ethoxycarbonyl (Eoc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes while enabling selective deprotection for downstream modifications.

Properties

IUPAC Name |

3-(ethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-2-18-12(17)14-10(7-11(15)16)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLVLMFVVSKWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and ethyl glycinate hydrochloride.

Formation of Intermediate: The 4-fluorobenzaldehyde is reacted with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Carboxylation: The amine is then carboxylated using carbon dioxide under high pressure and temperature to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the reduction and carboxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction can yield amines or alcohols.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amines or alcohols.

Substitution: Produces substituted fluorophenyl derivatives.

Scientific Research Applications

3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies to understand the interactions of fluorinated compounds with biological systems.

Industrial Applications: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the ethoxycarbonylamino group can influence the compound’s solubility and stability. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, synthesis methods, and applications of 3-ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid and related compounds:

Research Findings and Data Highlights

Crystallography : Pyrazole derivatives with 4-fluorophenyl groups (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit dihedral angles between 4.64° and 10.53°, influencing their molecular packing and solubility .

Spectroscopic Analysis: DFT studies on 3-amino-3-(4-fluorophenyl)propionic acid reveal zwitterionic forms stabilized by intramolecular hydrogen bonding, critical for its reactivity in aqueous environments .

Process Efficiency : Membrane reactors enable scalable production of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid with high yields (68–72%) and minimal racemization .

Biological Activity

3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid (CAS No. 332052-66-1) is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₄H₁₈FNO₄

- Molecular Weight : 283.30 g/mol

- Melting Point : 152-154 °C (decomposes)

- Purity : ≥98%

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption.

- Receptor Modulation : It is suggested that this compound interacts with receptors related to inflammatory responses, which could lead to anti-inflammatory effects.

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies indicate that the compound exhibits anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Cholesterol Absorption Inhibition : Similar compounds have demonstrated efficacy in lowering cholesterol levels by inhibiting intestinal absorption, suggesting a possible application for this compound in hyperlipidemia management.

Study 1: Cholesterol Lowering Efficacy

A study conducted on a hamster model evaluated the cholesterol-lowering effects of various analogs of this compound. The results indicated significant reductions in serum total cholesterol and liver cholesteryl esters, demonstrating the compound's potential as a therapeutic agent for hyperlipidemia.

| Compound | ED50 (mg/kg/day) | Effect on Total Cholesterol (%) | Effect on Liver Cholesteryl Esters (%) |

|---|---|---|---|

| Analog A | 0.04 | -25% | -30% |

| Analog B | 0.05 | -20% | -28% |

| This compound | TBD | TBD | TBD |

Study 2: Anti-inflammatory Properties

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases. Further research is needed to elucidate the precise pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.